![molecular formula C18H13ClN2O5S B14207540 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide CAS No. 823782-39-4](/img/structure/B14207540.png)
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a nitrophenoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenoxy)aniline, which is then converted to 4-(4-nitrophenoxy)phenyl thiourea by heating with ammonium thiocyanate in water at 100°C. This intermediate is then refluxed in a nonpolar solvent, such as xylene, in the presence of pyridine to afford isothiocyanato-4-(4-nitrophenoxy)benzene. Finally, the desired compound is obtained by reacting this intermediate with 3-chlorobenzenesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-N-[4-(4-aminophenoxy)phenyl]benzenesulfonamide.
Oxidation: Various oxidized products depending on the reaction conditions.
Scientific Research Applications
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-fluorophenyl)benzenesulfonamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Comparison
Compared to similar compounds, 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is unique due to the presence of both a nitrophenoxy group and a benzenesulfonamide moiety.
Properties
CAS No. |
823782-39-4 |
|---|---|
Molecular Formula |
C18H13ClN2O5S |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-2-1-3-18(12-13)27(24,25)20-14-4-8-16(9-5-14)26-17-10-6-15(7-11-17)21(22)23/h1-12,20H |
InChI Key |
GTWKHMODZYMRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



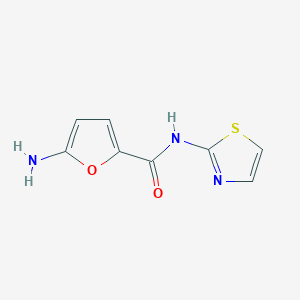
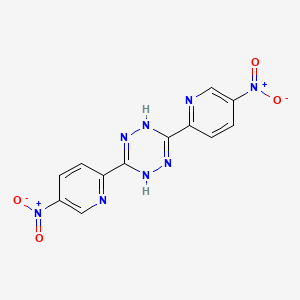
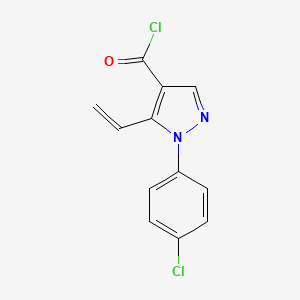
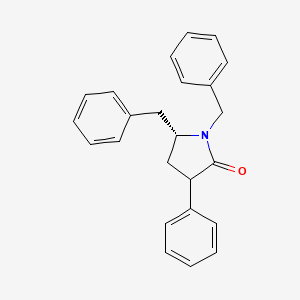
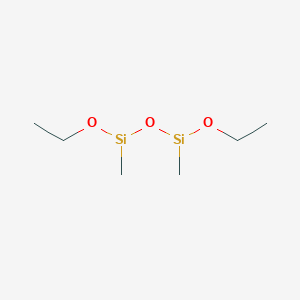
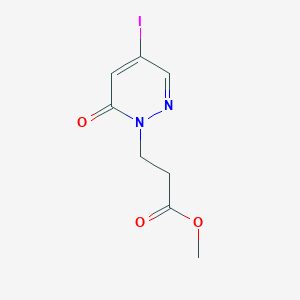
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
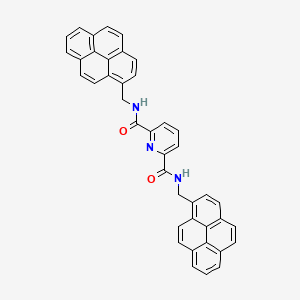
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

